molecular formula C28H39NO2 B12306770 8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol

8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol

Cat. No.: B12306770
M. Wt: 421.6 g/mol
InChI Key: GVGMWTZTHQRHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Hydroxyaflavinine is a natural product belonging to the group of plant alkaloids. It is a yellow crystal or powder substance with relatively low solubility in water but can be dissolved in alcohols and ketones . This compound is derived from the metabolites of the ascomycete fungus Tricladium sp. and has been shown to have significant biological activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 20-Hydroxyaflavinine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 20-Hydroxyaflavinine.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction can produce deoxygenated analogs .

Scientific Research Applications

20-Hydroxyaflavinine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 20-Hydroxyaflavinine is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit cancer cell growth and its potential as an insecticidal agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C28H39NO2

Molecular Weight

421.6 g/mol

IUPAC Name

8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol

InChI

InChI=1S/C28H39NO2/c1-16(2)19-12-13-28-23(30)11-10-18(4)27(28,5)24(31)14-17(3)26(28)25(19)21-15-29-22-9-7-6-8-20(21)22/h6-9,15-18,23-24,26,29-31H,10-14H2,1-5H3

InChI Key

GVGMWTZTHQRHRE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)C)C4=CNC5=CC=CC=C54)C)O)C)O

Origin of Product

United States

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